N'-[3-(trifluoromethyl)quinoxalin-2-yl]furan-2-carbohydrazide
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Overview
Description
N’-[3-(trifluoromethyl)quinoxalin-2-yl]furan-2-carbohydrazide is a chemical compound with the molecular formula C14H9F3N4O2 It is known for its unique structure, which includes a quinoxaline ring substituted with a trifluoromethyl group and a furan ring attached to a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(trifluoromethyl)quinoxalin-2-yl]furan-2-carbohydrazide typically involves the condensation of 3-(trifluoromethyl)quinoxalin-2-ylamine with furan-2-carbohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-[3-(trifluoromethyl)quinoxalin-2-yl]furan-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[3-(trifluoromethyl)quinoxalin-2-yl]furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoxaline N-oxides.
Reduction: Reduction reactions can yield the corresponding amine derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and suitable electrophiles.
Major Products Formed
Oxidation: Quinoxaline N-oxides
Reduction: Amine derivatives
Substitution: Various substituted furan derivatives
Scientific Research Applications
N’-[3-(trifluoromethyl)quinoxalin-2-yl]furan-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antitumor, and anti-inflammatory agent.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N’-[3-(trifluoromethyl)quinoxalin-2-yl]furan-2-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-methyl-N’-[3-(trifluoromethyl)quinoxalin-2-yl]furan-2-carbohydrazide
- 3-(trifluoromethyl)quinoxalin-2-ylamine
- Furan-2-carbohydrazide
Uniqueness
N’-[3-(trifluoromethyl)quinoxalin-2-yl]furan-2-carbohydrazide stands out due to its unique combination of a quinoxaline ring with a trifluoromethyl group and a furan ring attached to a carbohydrazide moiety. This structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
N'-[3-(trifluoromethyl)quinoxalin-2-yl]furan-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N4O2/c15-14(16,17)11-12(19-9-5-2-1-4-8(9)18-11)20-21-13(22)10-6-3-7-23-10/h1-7H,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYIXSUKJYIPDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NNC(=O)C3=CC=CO3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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